molecular formula C6H5N3O3 B1611457 4-Nitropicolinamide CAS No. 62020-02-4

4-Nitropicolinamide

Cat. No. B1611457
CAS RN: 62020-02-4
M. Wt: 167.12 g/mol
InChI Key: YHXZXPVYNDFMEL-UHFFFAOYSA-N
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Description



  • 4-Nitropicolinamide (CAS Number: 62020-02-4) is an organic compound with the molecular formula C<sub>6</sub>H<sub>5</sub>N<sub>3</sub>O<sub>3</sub>. It is also known as glyceryl trinitrate or nitroglycerin .

  • It is a nitrate vasodilator used to treat or prevent angina, heart failure, hypertension, and anal fissures.





  • Synthesis Analysis



    • The synthesis of 4-Nitropicolinamide involves chemical reactions that lead to its formation. Specific synthetic routes and methods can be found in relevant literature.





  • Molecular Structure Analysis



    • The molecular formula of 4-Nitropicolinamide is C<sub>6</sub>H<sub>5</sub>N<sub>3</sub>O<sub>3</sub>.

    • It has a nitro group (-NO<sub>2</sub>) attached to a pyridine ring.





  • Chemical Reactions Analysis



    • 4-Nitropicolinamide can undergo various chemical reactions, including reduction reactions, hydrolysis, and other transformations.





  • Physical And Chemical Properties Analysis



    • Physical Form : Solid

    • Purity : 95%

    • Storage Temperature : Inert atmosphere, room temperature

  • Scientific Research Applications

    • Clastogenicity and Mutagenicity : 4-Nitroquinoline 1-oxide (4NQO) is used as a control in genotoxicity assays due to its mutagenic and carcinogenic properties. It's been found to cause chromosomal damage in various cell lines and demonstrates significant increases in gene mutation and DNA damage induction (Brüsehafer et al., 2015). Additionally, 4-NQO’s mutagenic spectrum was characterized in Aspergillus nidulans, showing a preference for mutating guanine residues (Downes et al., 2014).

    • Carcinogenesis Studies : 4NQO has been extensively used in studies of experimental oral carcinogenesis, inducing squamous cell carcinoma in rat palatal mucosa (Nauta et al., 1996). Its role in carcinogenesis has also been explored in other models, highlighting its potency as a carcinogen and the importance of its metabolic conversion (Sugimura et al., 1966).

    • Chemical Synthesis and Drug Development : In the realm of chemical synthesis, 4-Nitropicolinamide derivatives have been explored for their potential in drug development. For example, its application in the synthesis of microtubule destabilizing agents like Azixa™ demonstrates the chemical utility of 4-Nitropicolinamide related compounds (Foucourt et al., 2010).

    • Study of DNA Damage and Repair Mechanisms : 4NQO is instrumental in studying DNA damage and repair mechanisms. It has been used to analyze the genomic instability in non-neoplastic oral mucosa cells, providing insights into the risk and progression of oral cancer (Ribeiro et al., 2004).

    • Molecular Interactions and Antimicrobial Activity : Research on the molecular interactions of 4-Nitroquinoline 1-oxide with DNA and other cellular components in various organisms offers deep insights into its carcinogenic action. This includes its binding to nucleic acids and its interaction with non-protein thiols of mammalian cells (Tada, 1976). Moreover, derivatives of 4-Nitropicolinamide have been evaluated for antimicrobial activity, including tuberculostatic activity (Gobis et al., 2022).

    Safety And Hazards

    It is classified as a warning substance (H302) for acute oral toxicity.



  • Future Directions



    • Further research can explore its applications in other medical conditions and investigate potential novel uses.




    properties

    IUPAC Name

    4-nitropyridine-2-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H5N3O3/c7-6(10)5-3-4(9(11)12)1-2-8-5/h1-3H,(H2,7,10)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YHXZXPVYNDFMEL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CN=C(C=C1[N+](=O)[O-])C(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H5N3O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80439177
    Record name 4-Nitropicolinamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80439177
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    167.12 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-Nitropicolinamide

    CAS RN

    62020-02-4
    Record name 4-Nitropicolinamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80439177
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    4-Nitropicolinonitrile (100 mg, 0.67 mmol), chlorotrimethylsilane (0.17 mL, 1.4 mmol) and H2O (0.024 mL, 1.4 mmol) was sonicated in a sonicator at rt for 1.0 h. It was diluted with EtOAc, washed with NaHCO3, brine and dried over Na2SO4. After removal of solvent, 99A (134 mg, 100% yield) was obtained as a solid. 1H NMR (400 MHz, Methanol-d4) δ ppm 8.29 (dd, J=5.27, 2.20 Hz, 1H) 8.74 (d, J=2.20 Hz, 1H) 8.98 (d, J=5.27 Hz, 1H).
    Quantity
    100 mg
    Type
    reactant
    Reaction Step One
    Quantity
    0.17 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    0.024 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Two
    Name
    Yield
    100%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    谷英郎 - YAKUGAKU ZASSHI, 1960 - jstage.jst.go.jp
    1-Oxides of substituted pyridine derivatives easily form their N-methoxylated quaternary salts by reacting with dimethyl sulfate. Potassium cyanide was added to the solution of the …
    Number of citations: 3 www.jstage.jst.go.jp

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